molecular formula C19H19NO3S B2769489 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide CAS No. 2097858-27-8

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide

Cat. No.: B2769489
CAS No.: 2097858-27-8
M. Wt: 341.43
InChI Key: JLCGEMQPUUNVTO-UHFFFAOYSA-N
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Description

“N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(3-methoxyphenyl)acetamide” is an organic compound that contains furan, thiophene, and acetamide functional groups . The furan and thiophene groups are heterocyclic compounds, which are often seen in various pharmaceuticals and biologically active compounds. The acetamide group is a functional group that consists of a carbonyl group attached to nitrogen, which is also common in various drugs and biological molecules .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the furan and thiophene rings, along with the acetamide group. The furan and thiophene rings are five-membered rings with four carbon atoms and one oxygen (furan) or sulfur (thiophene) atom . The acetamide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties that might be expected for this compound, based on its structure, include a relatively high boiling point (due to the presence of the polar carbonyl and amine groups in the acetamide moiety) and potential solubility in polar solvents .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c1-22-15-6-2-5-14(11-15)12-19(21)20-13-16(17-7-3-9-23-17)18-8-4-10-24-18/h2-11,16H,12-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCGEMQPUUNVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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